5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

Übersicht

Beschreibung

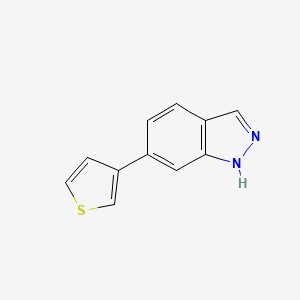

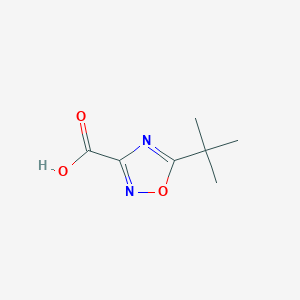

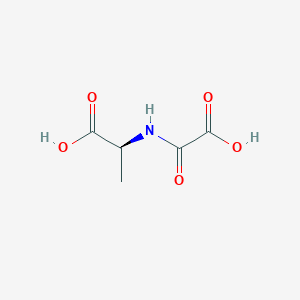

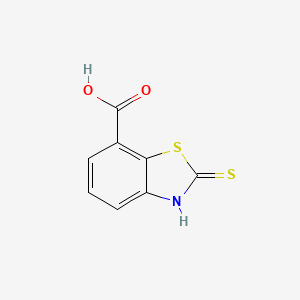

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic scaffolds containing two nitrogen and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Molecular Structure Analysis

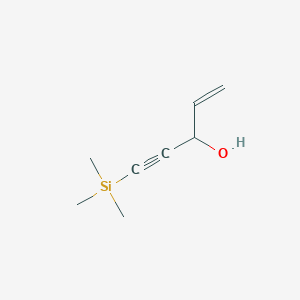

Oxadiazoles, including 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

While specific chemical reactions involving 5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid are not available in the retrieved papers, oxadiazoles in general have been utilized in various chemical reactions due to their hydrogen bond acceptor properties .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Summary of Application : 1,2,4-oxadiazole derivatives have been discovered to have a wide spectrum of biological activities, making them a perfect framework for novel drug development .

- Methods of Application : The synthesis of these compounds involves the creation of a five-membered 1,2,4-oxadiazole heterocyclic ring .

- Results or Outcomes : The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .

-

Cancer Research

- Summary of Application : Certain 1,2,4-oxadiazole derivatives, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have shown moderate activity against a panel of 11 cancer cell lines .

- Methods of Application : These compounds are typically tested in vitro using various cancer cell lines .

- Results or Outcomes : The compound mentioned above exhibits moderate activity with a mean IC 50 value of approximately 92.4 μ M .

-

Optoelectronic Devices

- Summary of Application : 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) is widely used as an electron transport layer material in optoelectronic devices .

- Methods of Application : This compound is used in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device .

- Results or Outcomes : Studies on the solubility of PBD in various solvents are critical for the development of solution-processable roll-to-roll electronic devices .

-

Anti-Infective Agents

- Summary of Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods of Application : The synthesis of these compounds involves the creation of a five-membered 1,2,4-oxadiazole heterocyclic ring .

- Results or Outcomes : For the first time, the present review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .

-

Drug Discovery

- Summary of Application : 1,2,4-oxadiazole heterocycle has been widely explored bringing a vast number of compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer .

- Methods of Application : The synthesis of these compounds involves the creation of a five-membered 1,2,4-oxadiazole heterocyclic ring .

- Results or Outcomes : The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

-

Anti-Tuberculosis Agents

- Summary of Application : Certain 1,2,4-oxadiazoles have been found to be effective against Mycobacterium tuberculosis .

- Methods of Application : These compounds are typically tested in vitro using various bacterial strains .

- Results or Outcomes : One of the compounds was found to be most effective with a MIC (minimum inhibitory concentration) of 6.3 µg/mL .

-

Scintillating Materials

- Summary of Application : Oxadiazoles, including 1,2,4-oxadiazoles, are used in various scientific areas, such as scintillating materials .

- Methods of Application : These compounds are used in the fabrication of scintillating materials .

- Results or Outcomes : The high importance of oxadiazoles is highlighted by a large number of applications in various scientific areas .

Eigenschaften

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJXCPARNFHMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599901 | |

| Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2,4-oxadiazole-3-carboxylic acid | |

CAS RN |

748743-73-9 | |

| Record name | 5-tert-Butyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)

![3-(2-{4-[2-(4-Cyanophenyl)vinyl]phenyl}vinyl)benzonitrile](/img/structure/B1627427.png)